Methyl 5-bromo-2-(bromomethyl)benzoate
Overview
Description
Methyl 5-bromo-2-(bromomethyl)benzoate: is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is a derivative of benzoic acid, where the methyl ester group is substituted with bromine atoms at the 5th and 2nd positions. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Methyl 5-bromo-2-(bromomethyl)benzoate primarily targets the respiratory system , eyes , and skin . The compound interacts with these targets, leading to various physiological responses.
Mode of Action
It’s known that brominated compounds often participate inelectrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, or electron-seeking species, and forms a bond with an electron-rich site on the target molecule .
Biochemical Pathways
Brominated compounds like this one are often involved inSuzuki–Miyaura coupling reactions . This reaction is a type of cross-coupling reaction used to form carbon-carbon bonds . The organoboron reagents used in this process are generally environmentally benign and exhibit rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It’s known that the compound is a liquid at ambient temperature , which could influence its absorption and distribution in the body
Result of Action
It’s known that the compound is hazardous and can cause burns by all exposure routes . Ingestion can cause severe swelling and severe damage to the delicate tissue .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s volatility could increase with temperature, potentially leading to greater inhalation exposure . Additionally, the compound forms explosive mixtures with air on intense heating , indicating that it should be handled with care in environments with high temperatures or open flames.
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-2-(bromomethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can affect gene expression by acting as a transcriptional regulator, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. This inhibition can result in altered cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions at temperatures between 2-8°C. Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy and potential formation of toxic by-products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects, while at higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicological studies have indicated that high doses of this compound can lead to oxidative stress and damage to vital organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cellular nucleophiles. These metabolic transformations can affect the compound’s bioavailability and toxicity. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins. These factors determine its localization and accumulation in specific organs .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize predominantly in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins involved in cellular metabolism. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-(bromomethyl)benzoate can be synthesized through a multi-step process involving bromination and esterification reactions. One common method involves the bromination of methyl 2-methylbenzoate to introduce bromine atoms at the desired positions . The reaction typically uses bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective substitution.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to achieve the desired purity levels. Industrial production often employs continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-(bromomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 5-bromo-2-(bromomethyl)benzoate has several applications in scientific research:
Comparison with Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but with bromine at the 4th position.
Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy group instead of a bromomethyl group.
Uniqueness: Methyl 5-bromo-2-(bromomethyl)benzoate is unique due to the presence of two bromine atoms at specific positions, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
methyl 5-bromo-2-(bromomethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIJBFVFEGZZLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513209 | |
Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79670-17-0 | |
Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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